Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the bromine atom and the ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a bromine atom and an ethyl ester group. For example, the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration is a widely used method . Other methods include palladium or platinum-catalyzed ring closure, intramolecular Wittig reactions, and intramolecular Friedel–Crafts reactions . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Others may interact with enzymes or receptors involved in cell proliferation, leading to anti-tumor activity . The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler benzofuran derivative used in the synthesis of various bioactive compounds.
6-Bromo-3-(6-bromo-1-(2-ethylhexyl)-1,2-dihydro-2-oxo-3):
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities with benzofurans and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
NQRHRQVTXDAUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
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